molecular formula C10H4Cl4 B1346991 1,4,5,8-Tetrachloronaphthalene CAS No. 3432-57-3

1,4,5,8-Tetrachloronaphthalene

Cat. No. B1346991
CAS RN: 3432-57-3
M. Wt: 265.9 g/mol
InChI Key: LITCKAVLJAKHOE-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrachloronaphthalene (TCN) is a synthetic compound composed of two fused five-membered rings and four chlorine atoms. It is a white crystalline solid with a melting point of around 100°C. TCN is used in various industries and is also found in the environment as a result of industrial activities. It is a persistent organic pollutant (POP) and has been identified as a potential health hazard.

Scientific Research Applications

Phosphorescence Sensitivity in Different Environments

1,4,5,8-Tetrachloronaphthalene exhibits unique phosphorescent properties, showing improved resolution when transitioning from glassy solution to mixed crystals. This phosphorescence varies with the crystal host, due to changes in strain energy and π, π singlet character in the emitting triplet state (Giachino & Georger, 1982).

Use in Charge-Transfer Complexes and Radical Cation Salts

The donor character of 1,4,5,8-tetrachalcogenonaphthalene, a variant of tetrachloronaphthalene, has been improved for use in synthesizing charge-transfer complexes and radical cation salts. These compounds have shown high electrical conductivity, with potential applications in electronic materials (Otsubo et al., 1988).

Analysis in Halowax Formulations

Comprehensive two-dimensional GC analysis of tetrachloronaphthalene isomers in Halowax formulations has been conducted, providing insights into the composition of these complex mixtures. This analysis is crucial for understanding environmental pollutants and their behavior (Łukaszewicz et al., 2007).

Conformational Analysis of Aromatic Molecules

1,4,5,8-Tetrachloronaphthalene has been used in the conformational analysis of overcrowded aromatic molecules. This research aids in understanding the structural behavior of complex organic compounds, which is essential in organic chemistry and material science (Kitaigorodsky & Dashevsky, 1968).

Electro-oxidation Studies

The electro-oxidation of derivatives of tetrachloronaphthalene, such as 1,5 and 1,8 diaminonaphthalene, has been studied using rotating disk electrode techniques. This research provides valuable data for electrochemical applications and the development of electroanalytical methods (Jackowska et al., 1996).

properties

IUPAC Name

1,4,5,8-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITCKAVLJAKHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187886
Record name 1,4,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,8-Tetrachloronaphthalene

CAS RN

3432-57-3
Record name Naphthalene, 1,4,5,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,8-Tetrachloronaphthalene
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
74
Citations
G Gafner - Acta Crystallographica, 1962 - scripts.iucr.org
… The overcrowding in 1 : 4 : 5 : 8-tetrachloronaphthalene results from the presence of bulky substituents in the 1 : 8 and 4:5 positions of the naphthalene ring system ; it belongs to Group …
Number of citations: 46 scripts.iucr.org
MA Davydova, YT Struchkov - Journal of Structural Chemistry, 1961 - Springer
a) Structure of the naphthalene molecule according to [8]; atoms numbered in accordance with the chemical nomenclature; b) bond lengths (A) and heights of electron density maxima (…
Number of citations: 3 link.springer.com
MA Davydova, YT Struchkov - Journal of Structural Chemistry, 1962 - Springer
We have made a complete x-ray structural investigation of 1.4, 5. 8-tetrachloronaphthalene (three approximations of the three-dimensional series of electron density). The crystals …
Number of citations: 1 link.springer.com
JC Stark, R Reed, LA Acampora, DJ Sandman… - …, 1984 - ACS Publications
Sodium diselenide reacts with 1, 4, 5, 8-tetrachloronaphthalene (2) in N. iV-dimethylformamide to give 1, 8: 4, 5-bis (diseleno) naphthalene (tetraselenonaphthalene, TSeN, 1) and l, 8-…
Number of citations: 35 pubs.acs.org
FH Herbstein - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
The crystal structures of octachloronaphthalene [monoclinic, a= 19.579 (8), b= 7.289 (4), c= 9.797 (5) A, fl= 111.76 (9), P21/a, Z= 4] and tetrabenznaphthalene (dibenzo [g, p] chrysene)[…
Number of citations: 77 scripts.iucr.org
GB Bacskay, NS Hush, S Ikuta - The Journal of Physical Chemistry, 1991 - ACS Publications
Conclusions All the valence ionization potentials of CM were computed by both the Koopmans’ and ASCF methods. The relaxation energy only varied moderately, and the …
Number of citations: 5 pubs.acs.org
GG Giachino, JH Georger - Journal of Luminescence, 1982 - Elsevier
The resolution of the phosphorescence from 1,4,5,8-tetrachloronaphthalene improves when changing from glassy solution to mixed crystals. However, the energy and lifetime of the …
Number of citations: 4 www.sciencedirect.com
G Gafner, FH Herbstein - Acta Crystallographica, 1960 - scripts.iucr.org
… crystallographic symmetry, it was decided to investigate 1 : 4-5 : 8-tetrachloronaphthalene and octa- chloronaphthalene. 1 : 4-5 : 8-tetrachloronaphthalene was obtained from Dr E. Clar (…
Number of citations: 34 scripts.iucr.org
MA HOSSAIN, K HIRABAYASHI… - X-ray Structure …, 2020 - jstage.jst.go.jp
The molecular structure of sterically crowded 1, 4, 5, 8-tetrabromonaphthalene 1 was refined. The compound crystallized in a monoclinic system and was characterized as follows: P21/c…
Number of citations: 5 www.jstage.jst.go.jp
MA Davydova, YT Struchkov - Journal of Structural Chemistry, 1965 - Springer
A full x-ray structural investigation which has been made of the compound 1, 5-dibromo-4, 8-dichloronaphthalene shows a partly-random arrangement of the molecules in the crystal; …
Number of citations: 2 link.springer.com

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